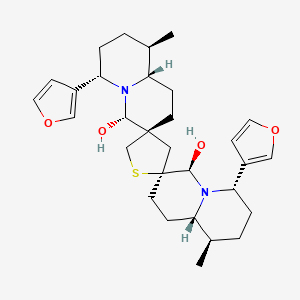
Dihydroxythiobinupharidine
描述
Dihydroxythiobinupharidine, also known as this compound, is a useful research compound. Its molecular formula is C30H42N2O4S and its molecular weight is 526.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Dihydroxythiobinupharidine (DTBN), a compound derived from the aquatic plant Nuphar lutea, has garnered significant attention due to its diverse biological activities. This article explores the compound's mechanisms, therapeutic potential, and relevant research findings, including case studies and data tables.
DTBN is classified as a dimeric sesquiterpene thioalkaloid. Its primary mechanism of action involves the inhibition of protein kinase C (PKC) activity. Studies have demonstrated that DTBN preferentially inhibits conventional PKCs, particularly PKCα and PKCγ, while showing less affinity for novel or atypical PKCs. Molecular docking studies reveal strong interactions between DTBN and the kinase domains of these proteins, suggesting that it modulates key cellular signaling pathways involved in various diseases, including cancer .
Antiviral Activity Against SARS-CoV-2
Recent research has highlighted DTBN's promising antiviral properties, particularly against SARS-CoV-2. In vitro studies using Vero E6 cells demonstrated that DTBN effectively inhibits viral production at non-cytotoxic concentrations. Furthermore, in vivo studies on K18-hACE2 mice showed that DTBN treatment significantly reduced viral loads in the lungs and improved survival rates during COVID-19 infection. The compound's dual action—targeting both viral proteins and host inflammatory pathways—enhances its therapeutic potential .
Anti-inflammatory Effects
DTBN has been shown to possess anti-inflammatory properties by inhibiting the NF-κB pathway. In a model of chronic kidney disease (CKD), DTBN treatment resulted in significant improvements in inflammation indices, including reduced levels of IL-6 and enhanced hemoglobin levels in uremic mice. Histological analyses revealed decreased macrophage infiltration and fibrosis in the kidneys of treated mice, indicating its potential as a therapeutic agent for CKD .
Antimicrobial Activity
DTBN exhibits notable antimicrobial activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant enterococci (VRE). The minimum inhibitory concentration (MIC) for DTBN against these pathogens ranges from 1 to 4 μg/mL, showcasing its potential as a novel antibiotic .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
- SARS-CoV-2 Infection : A study involving K18-hACE2 mice demonstrated that short-term administration of DTBN significantly delayed severe clinical outcomes associated with COVID-19. Mice treated with DTBN showed a notable reduction in lung viral loads and improved histological outcomes compared to untreated controls .
- Chronic Kidney Disease : In a CKD model, DTBN treatment led to significant reductions in serum urea and creatinine levels after 8 weeks, alongside improvements in kidney histology and inflammation indices. This suggests that DTBN may serve as a therapeutic alternative for managing CKD complications .
属性
InChI |
InChI=1S/C30H42N2O4S/c1-19-3-5-25(21-9-13-35-15-21)31-23(19)7-11-29(27(31)33)17-30(37-18-29)12-8-24-20(2)4-6-26(32(24)28(30)34)22-10-14-36-16-22/h9-10,13-16,19-20,23-28,33-34H,3-8,11-12,17-18H2,1-2H3/t19-,20-,23+,24+,25+,26+,27+,28-,29-,30+/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEOLAMWQVWASS-QMARKCQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N2C1CCC3(C2O)CC4(CCC5C(CCC(N5C4O)C6=COC=C6)C)SC3)C7=COC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N2[C@H]1CC[C@@]3([C@@H]2O)C[C@]4(CC[C@H]5[C@@H](CC[C@H](N5[C@@H]4O)C6=COC=C6)C)SC3)C7=COC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30343-70-5 | |
| Record name | Dihydroxythiobinupharidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030343705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















